Mechanism of action of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in cellular models
Mechanism of action of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in cellular models
Whitepaper: Unveiling the Mechanism of Action of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in Cellular Models
Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary & Chemotype Rationale
The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (CAS: 1803598-18-6) belongs to the tetrahydroindazole class of small molecules, a privileged pharmacophore in modern medicinal chemistry. While structurally compact, the presence of the 7-amino substitution and the acetamide moiety at the N2 position creates a highly specific hydrogen-bonding network. In cellular models, the tetrahydroindazole scaffold exhibits profound polypharmacology, acting as a critical node modulator in oncology and neuropharmacology.
This technical guide elucidates the dual-axis mechanism of action (MoA) of this chemotype: (1) Dihydroorotate Dehydrogenase (DHODH) inhibition leading to non-genotoxic p53 activation, and (2) Sigma-2 (TMEM97) receptor modulation influencing intracellular calcium and autophagy. By understanding the causality behind these pathways, researchers can effectively deploy this compound as a chemical probe or optimization starting point in drug discovery.
Primary Mechanism of Action: DHODH Inhibition and Pyrimidine Starvation
The most dominant cellular phenotype induced by the 7-amino-tetrahydroindazole scaffold is the rapid accumulation of the p53 tumor suppressor protein without inducing direct DNA damage[1].
Causality of the Pathway
Unlike traditional chemotherapeutics (e.g., cisplatin) that trigger p53 via the ATM/ATR DNA damage response, this compound class acts via metabolic blockade. The tetrahydroindazole core competitively binds to the ubiquinone-binding site of Dihydroorotate Dehydrogenase (DHODH) , an enzyme localized to the inner mitochondrial membrane[1].
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Metabolic Blockade: DHODH catalyzes the fourth step of de novo pyrimidine biosynthesis (converting dihydroorotate to orotate). Inhibition halts the production of uridine monophosphate (UMP).
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Nucleolar Stress: The sudden depletion of the intracellular uridine pool stalls ribosomal RNA synthesis, triggering nucleolar stress.
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MDM2 Inhibition: Free ribosomal proteins (RPL5/RPL11) are released into the nucleoplasm, where they bind and inhibit MDM2, the E3 ubiquitin ligase responsible for p53 degradation.
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Phenotypic Outcome: p53 rapidly accumulates, driving the cell into S-phase arrest and subsequent apoptosis[1].
Fig 1: Metabolic mechanism of non-genotoxic p53 activation via DHODH inhibition.
Secondary Mechanism: Sigma-2 (TMEM97) Receptor Modulation
Beyond metabolic intervention, tetrahydroindazole derivatives are highly potent and selective ligands for the Sigma-2 receptor , recently deorphanized as the endoplasmic reticulum (ER) transmembrane protein TMEM97[2].
The acetamide and amino groups of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide provide the necessary basicity and spatial geometry to fit the Sigma-2 pharmacophore model. Binding to TMEM97 regulates intracellular calcium ( Ca2+ ) release from the ER. In cancer cellular models (e.g., HeLa, A549), this modulation disrupts ER homeostasis, triggering the unfolded protein response (UPR) and shifting the cell from protective autophagy toward caspase-dependent apoptosis[2]. Furthermore, related indazole amides have shown selective inhibition of Rho-associated kinase (ROCK1), indicating the scaffold's versatility in altering cytoskeletal dynamics[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and prevent false positives (e.g., mistaking general cytotoxicity for targeted p53 activation), the following self-validating workflows must be employed when testing this compound.
Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Rationale: Traditional biochemical assays cannot confirm if a drug reaches its target inside a living cell. CETSA leverages the principle that ligand binding stabilizes a protein, shifting its thermal denaturation curve.
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Cell Culture & Treatment: Culture HCT116 (p53 wild-type) cells to 70% confluence. Treat with 10 µM of the compound or DMSO (vehicle) for 2 hours.
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Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots.
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Thermal Profiling: Heat each aliquot to a distinct temperature along a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.
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Lysis: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Crucial step: Do not use harsh detergents, which artificially denature the target.
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Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins. Run the soluble supernatant on an SDS-PAGE gel and immunoblot for DHODH and TMEM97.
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Validation: A positive result is indicated by a rightward shift in the melting temperature ( Tm ) of the target protein in the treated group compared to the DMSO control.
Protocol B: The Uridine Rescue Assay (Phenotypic Validation)
Rationale: If the compound's toxicity is strictly due to DHODH-mediated pyrimidine starvation, supplementing the media with exogenous uridine should completely rescue the cells, proving the mechanism is on-target[1].
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Seed cancer cells in a 96-well plate at 5,000 cells/well.
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Co-treat cells with a dose-response gradient of the compound (0.1 µM to 50 µM) in the presence and absence of 100 µM exogenous uridine.
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Incubate for 72 hours.
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Assess cell viability using CellTiter-Glo (ATP luminescence).
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Validation: The IC50 curve should shift dramatically (or toxicity should be entirely abolished) in the uridine-supplemented wells. Failure to rescue indicates off-target cytotoxicity.
Fig 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Pharmacological Profiling
The table below synthesizes the expected quantitative parameters for the 7-amino-tetrahydroindazole scaffold based on established structure-activity relationship (SAR) models in cellular assays[1][2][3].
| Target / Pathway | Assay Type | Cell Line Model | Representative IC50 / Ki | Phenotypic Readout |
| DHODH | Biochemical Enz. Assay | Cell-free recombinant | ~150 - 300 nM | Blockade of UMP synthesis |
| p53 Activation | Western Blot / Reporter | HCT116 (WT p53) | ~0.5 - 2.0 µM | Accumulation of p53 protein |
| Sigma-2 (TMEM97) | Radioligand Binding | MCF-7 / PC12 | Ki < 25 nM | Displacement of [3H]DTG |
| ROCK1 Kinase | Kinase Activity Assay | Cell-free recombinant | ~1.2 µM | Inhibition of substrate phosphorylation |
| Cell Viability | CellTiter-Glo (ATP) | A549 / HeLa | ~2.5 - 5.0 µM | Reduced proliferation (Rescue by Uridine) |
Note: The precise IC50 values for the specific acetamide derivative will vary based on membrane permeability and intracellular accumulation rates, but the relative affinity profile remains consistent across the chemotype.
Conclusion
The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide represents a sophisticated chemical tool. By acting as a dual-node modulator—starving cells of pyrimidines via DHODH to activate p53, while simultaneously disrupting ER homeostasis via Sigma-2 receptors—it provides a multi-pronged approach to inducing apoptosis in cellular models. Utilizing the self-validating protocols outlined above ensures that researchers can confidently map these specific mechanisms without being misled by off-target artifacts.
References
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Ladds, M. J. G. W., et al. "A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage." Nature Communications (2018).[Link]
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Iyamu, I. D., et al. "Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands." ChemMedChem (2019).[Link]
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Rosati, O., et al. "Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives." Bioorganic & Medicinal Chemistry (2007).[Link]
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"Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry (2006).[Link]
